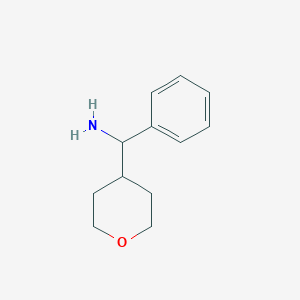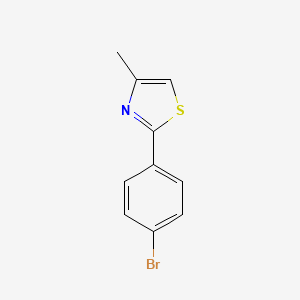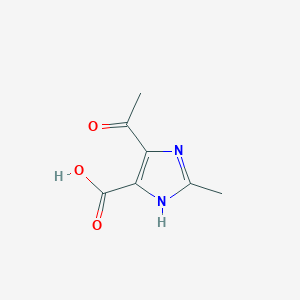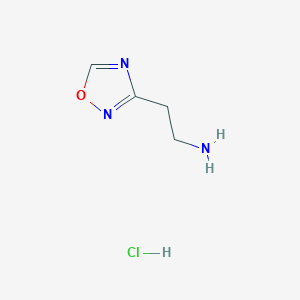![molecular formula C13H18ClNO B1395493 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine CAS No. 1146960-45-3](/img/structure/B1395493.png)
3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine
Overview
Description
“3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine” is a chemical compound with the molecular formula C13H18ClNO . It’s offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered azetidine ring with a tert-butyl group and a chlorophenoxy group attached .Scientific Research Applications
3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine has been found to possess a variety of interesting properties that make it a potential candidate for use in a number of scientific research applications. For example, this compound has been found to possess antioxidant and anti-inflammatory properties, which could make it useful for studying the mechanisms of inflammation and oxidative stress. Furthermore, this compound has also been found to possess antifungal and antibacterial activity, which could make it useful for the development of new antibiotics or antifungal agents. In addition, this compound has been found to possess antimalarial activity, which could make it useful for the development of new antimalarial drugs.
Mechanism of Action
The exact mechanism of action of 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine is currently unknown, however, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and oxidative stress pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. In addition, this compound has been found to inhibit the activity of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, antioxidant, antifungal, and antibacterial activity. In addition, this compound has been found to possess antimalarial activity in animal models. Furthermore, this compound has been found to possess neuroprotective effects in animal models of stroke and has been shown to increase the survival of neurons in culture.
Advantages and Limitations for Lab Experiments
3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, making it a useful tool for studying its various properties. In addition, this compound has been found to possess a variety of interesting biochemical and physiological effects, making it a potential candidate for use in a number of scientific research applications. However, this compound also has some limitations for use in lab experiments, such as its relatively low solubility in water and its instability in acidic conditions.
Future Directions
There are a number of potential future directions for research on 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine. One potential direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may be involved in. In addition, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, antifungal, or antimalarial agent. Furthermore, further research could be conducted to investigate the potential side effects of this compound and develop methods to reduce or eliminate them. Finally, further research could be conducted to investigate the potential interactions of this compound with other drugs or compounds and develop methods to reduce or eliminate any potential interactions.
properties
IUPAC Name |
3-(2-tert-butyl-4-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)11-6-9(14)4-5-12(11)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADOSDOFQJLIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395411.png)



![3-[(2,4-Difluorobenzyl)oxy]azetidine](/img/structure/B1395419.png)
![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)




![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
